molecular formula C11H15ClN2O2 B1347002 Isobutyl 3,5-diamino-4-chlorobenzoate CAS No. 32961-44-7

Isobutyl 3,5-diamino-4-chlorobenzoate

Cat. No.: B1347002
CAS No.: 32961-44-7
M. Wt: 242.7 g/mol
InChI Key: KHUIRIRTZCOEMK-UHFFFAOYSA-N
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Description

Scientific Research Applications

This compound has several applications in scientific research:

Safety and Hazards

According to the Safety Data Sheets, this compound is hazardous to the aquatic environment with long-lasting effects . It is recommended to avoid release to the environment . In case of exposure, move the victim into fresh air, give oxygen if breathing is difficult, give artificial respiration and consult a doctor immediately if not breathing . Following skin contact, take off contaminated clothing immediately, wash off with soap and plenty of water, and consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes and consult a doctor . Following ingestion, rinse mouth with water, do not induce vomiting, never give anything by mouth to an unconscious person, and call a doctor or Poison Control Center immediately .

Preparation Methods

The synthesis of benzoic acid, 3,5-diamino-4-chloro-, 2-methylpropyl ester typically involves multiple steps:

Chemical Reactions Analysis

Isobutyl 3,5-diamino-4-chlorobenzoate can undergo various chemical reactions:

Mechanism of Action

The mechanism of action of benzoic acid, 3,5-diamino-4-chloro-, 2-methylpropyl ester involves its interaction with specific molecular targets. The amino and chloro groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The ester linkage allows the compound to be hydrolyzed in biological systems, releasing the active benzoic acid derivative .

Comparison with Similar Compounds

Isobutyl 3,5-diamino-4-chlorobenzoate can be compared with similar compounds such as:

Properties

IUPAC Name

2-methylpropyl 3,5-diamino-4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-6(2)5-16-11(15)7-3-8(13)10(12)9(14)4-7/h3-4,6H,5,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUIRIRTZCOEMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1=CC(=C(C(=C1)N)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8067735
Record name Benzoic acid, 3,5-diamino-4-chloro-, 2-methylpropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8067735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32961-44-7
Record name Benzoic acid, 3,5-diamino-4-chloro-, 2-methylpropyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32961-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3,5-diamino-4-chloro-, 2-methylpropyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032961447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3,5-diamino-4-chloro-, 2-methylpropyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 3,5-diamino-4-chloro-, 2-methylpropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8067735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isobutyl 4-chloro-3,5-diaminobenzoate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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